molecular formula C20H16N2O4 B4732716 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide

Cat. No. B4732716
M. Wt: 348.4 g/mol
InChI Key: SIVHVMQFZSWNJF-UHFFFAOYSA-N
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Description

"N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide" is a chemical compound that belongs to the class of organic compounds known as furamides. It is characterized by a fusion of furan and amide groups, which contributes to its unique chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

  • The synthesis of furamides typically involves palladium-catalyzed cyclization reactions. For example, a study by Lindahl et al. (2006) discussed the synthesis of a similar compound, 5-methylfuro[3,2-c]quinolin-4(5H)-one, using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006).

Molecular Structure Analysis

  • The molecular structure of furamides like "N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide" is often determined using techniques like NMR, IR spectroscopy, and mass spectrometry. For instance, a study by Lichitsky et al. (2022) on a similar compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, utilized these techniques for structural confirmation (Lichitsky et al., 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19-15(11-14-5-1-2-7-17(14)21-19)12-22(13-16-6-3-9-25-16)20(24)18-8-4-10-26-18/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVHVMQFZSWNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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